vmy-1-103

Description

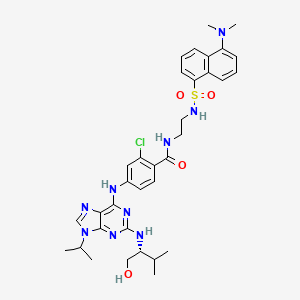

Structure

3D Structure

Properties

Molecular Formula |

C34H42ClN9O4S |

|---|---|

Molecular Weight |

708.3 g/mol |

IUPAC Name |

2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |

InChI |

InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1 |

InChI Key |

NJNQGMFCZFMREY-MHZLTWQESA-N |

SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VMY-1-103, VMY-1103, VMY 1103 |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of VMY-1-103: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VMY-1-103 is a novel, synthetically derived, dansylated analog of purvalanol B, which has demonstrated significant potential as an anti-neoplastic agent.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its role as a potent inhibitor of cyclin-dependent kinases (CDKs) and its subsequent effects on cell cycle progression, apoptosis, and mitosis. The information presented herein is synthesized from preclinical studies on various cancer cell lines, including medulloblastoma, prostate, and breast cancer.[1] This document is intended to serve as a resource for researchers and professionals involved in the field of oncology drug discovery and development.

Core Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

This compound functions primarily as a cyclin-dependent kinase (CDK) inhibitor, with a pronounced inhibitory effect on CDK1. This inhibition is central to its anti-proliferative effects. By targeting CDKs, this compound disrupts the normal progression of the cell cycle, a fundamental process for cell growth and division.

The specific impact on the cell cycle varies depending on the cell type and the concentration of the compound used:

-

In Medulloblastoma Cells: this compound treatment leads to a significant decrease in the proportion of cells in the S phase (DNA synthesis phase) and a corresponding increase in the proportion of cells in the G2/M phase (the gap 2 and mitotic phases). This indicates a cell cycle arrest at the G2/M checkpoint.

-

In LNCaP Prostate Cancer Cells: At lower concentrations (e.g., 1 µM), this compound increases the percentage of cells in the G1 phase. This is accompanied by an increase in the protein levels of p21CIP1, a known CDK inhibitor that plays a crucial role in G1 arrest.

Interestingly, while this compound induces G2/M arrest in medulloblastoma cells, it also leads to a significant suppression of p21CIP1/WAF1 levels in these cells. This suggests a differential, context-dependent regulation of p21 by this compound.

Induction of Apoptosis

A key component of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This is achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways.

2.1. Intrinsic (Mitochondrial) Pathway

In prostate cancer cells, this compound triggers the intrinsic apoptotic pathway at higher concentrations (5 µM or 10 µM). The key events in this pathway include:

-

Decreased Mitochondrial Membrane Polarity: This indicates mitochondrial dysfunction, a critical step in the initiation of the intrinsic pathway.

-

Induction of p53 Phosphorylation: The tumor suppressor protein p53 is activated, which can, in turn, activate pro-apoptotic proteins.

-

Upregulation of Pro-Apoptotic Proteins: In medulloblastoma cells, this compound increases the levels of Bax and Bad, members of the Bcl-2 family that promote apoptosis by increasing mitochondrial permeability.

2.2. Extrinsic (Death Receptor) Pathway

This compound also activates the extrinsic apoptotic pathway in medulloblastoma cells by increasing the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5). These receptors, upon binding to their ligands, initiate a signaling cascade that leads to apoptosis.

2.3. Common Apoptotic Execution

Both pathways converge on the activation of executioner caspases. Treatment with this compound results in:

-

Caspase-3 Cleavage and Activity: This is a central executioner caspase, and its activation is a hallmark of apoptosis.

-

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is another indicator of ongoing apoptosis.

The culmination of these events is an increase in the sub-G1 fraction of cells, which represents the population of apoptotic cells with fragmented DNA.

Unique Mechanism: Disruption of Mitotic Spindle and Metaphase Delay

A distinguishing feature of this compound, when compared to other CDK inhibitors like flavopiridol and its parent compound purvalanol B, is its ability to severely disrupt the mitotic spindle apparatus. This disruption leads to a significant delay in metaphase, a critical stage of mitosis where chromosomes align at the cell's equator. This interference with the mechanics of cell division can lead to mitotic catastrophe, a form of cell death.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of this compound.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Cycle Arrest | LNCaP Prostate Cancer | 1 µM | Increased proportion of cells in G1 | |

| p21CIP1 Protein Levels | LNCaP Prostate Cancer | 1 µM | Increased | |

| Apoptosis Induction | LNCaP Prostate Cancer | 5 µM or 10 µM | Induced apoptosis (decreased mitochondrial membrane polarity, p53 phosphorylation, caspase-3 activity, PARP cleavage) | |

| Comparison | LNCaP Prostate Cancer | 10 µM | Purvalanol B failed to influence proliferation or induce apoptosis | |

| Cell Cycle Arrest | Medulloblastoma | Not specified | Decreased proportion of cells in S phase, increased proportion in G2/M | |

| p21CIP1/WAF1 Protein Levels | Medulloblastoma | Not specified | Greatly suppressed |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound signaling pathways leading to cell cycle arrest and apoptosis.

References

- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

VMY-1-103: A Novel Cyclin-Dependent Kinase Inhibitor for Medulloblastoma

A Technical Guide on the Preclinical Efficacy and Mechanism of Action of VMY-1-103 in Medulloblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma is the most common malignant brain tumor in children, with current treatments often leading to severe long-term side effects.[1] The need for more effective and targeted therapies is paramount. This technical guide provides an in-depth overview of the preclinical findings on this compound, a novel dansylated analog of purvalanol B, and its effects on medulloblastoma cells. This compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) with significant anti-proliferative and pro-apoptotic activities in medulloblastoma cell lines.[1][2][3]

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of cyclin-dependent kinases, key regulators of the cell cycle. Specifically, this compound has been shown to inhibit the catalytic activity of CDK1.[1] This inhibition disrupts the normal progression of the cell cycle, leading to a significant delay in metaphase and overall disruption of mitosis.

Effects on Medulloblastoma Cells

Cell Cycle Arrest

Treatment of medulloblastoma cells with this compound leads to a significant alteration in cell cycle distribution. Specifically, this compound decreases the proportion of cells in the S phase and increases the proportion of cells in the G2/M phase, indicative of a G2/M arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in medulloblastoma cells. This is evidenced by an increase in the sub-G1 fraction of cells, a hallmark of apoptotic bodies. The apoptotic cascade is further confirmed by the cleavage of PARP and caspase-3, key executioners of apoptosis.

Modulation of Apoptosis-Regulating Proteins

The pro-apoptotic effects of this compound are mediated by its influence on the expression of key apoptosis-regulating proteins. Treatment with this compound leads to an increase in the levels of the death receptors DR4 and DR5, as well as the pro-apoptotic proteins Bax and Bad. Conversely, the levels of the cell cycle inhibitor p21CIP1/WAF1 are greatly suppressed.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on medulloblastoma cell lines DAOY and D556 after 18 hours of treatment.

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 |

| DAOY | DMSO (Control) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 | 1.8 ± 0.5 |

| This compound (10 µM) | 50.1 ± 2.5 | 15.7 ± 1.8 | 34.2 ± 2.3 | 8.9 ± 1.1 | |

| This compound (20 µM) | 45.3 ± 2.8 | 8.9 ± 1.1 | 45.8 ± 3.1 | 15.6 ± 1.9 | |

| D556 | DMSO (Control) | 60.1 ± 3.2 | 25.4 ± 2.1 | 14.5 ± 1.8 | 2.1 ± 0.6 |

| This compound (10 µM) | 54.7 ± 2.9 | 12.8 ± 1.5 | 32.5 ± 2.7 | 11.2 ± 1.4 | |

| This compound (20 µM) | 48.9 ± 3.1 | 7.1 ± 0.9 | 44.0 ± 3.5 | 18.7 ± 2.2 |

| Cell Line | Treatment | Relative Protein Level Change |

| DAOY | This compound (20 µM) | Cleaved PARP: Increased |

| Cleaved Caspase-3: Increased | ||

| DR4: Increased | ||

| DR5: Increased | ||

| Bax: Increased | ||

| Bad: Increased | ||

| p21CIP1/WAF1: Decreased |

Signaling Pathway and Experimental Workflow Visualizations

Caption: Signaling pathway of this compound in medulloblastoma cells.

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human medulloblastoma cell lines DAOY and D556 were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Drug Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were treated with the indicated concentrations of this compound (typically 10-20 µM) for 18 hours. Control cells were treated with an equivalent volume of DMSO.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Harvesting: After treatment, both adherent and floating cells were collected and washed with PBS.

-

Fixation: Cells were fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: Stained cells were analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis).

Western Blot Analysis

-

Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in TBST.

-

Antibody Incubation: The membrane was incubated with primary antibodies against PARP, cleaved caspase-3, DR4, DR5, Bax, Bad, p21, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Mitotic Spindle Analysis

-

Seeding: Cells were grown on glass coverslips.

-

Treatment: Cells were treated with this compound as described above.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Coverslips were blocked with a blocking buffer (e.g., PBS with 5% BSA).

-

Primary Antibody: Cells were incubated with a primary antibody against α-tubulin to visualize the mitotic spindle.

-

Secondary Antibody: After washing, cells were incubated with a fluorescently labeled secondary antibody.

-

Counterstaining: Nuclei were counterstained with DAPI.

-

Imaging: Coverslips were mounted and imaged using a fluorescence microscope.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for medulloblastoma. Its ability to induce G2/M cell cycle arrest and promote apoptosis through the modulation of key regulatory proteins highlights its promise. The detailed data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound in the context of medulloblastoma treatment.

References

- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantifying the CDK inhibitor this compound’s activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI - PMC [pmc.ncbi.nlm.nih.gov]

VMY-1-103: A Novel Cyclin-Dependent Kinase Inhibitor Disrupting Chromosome Organization in Medulloblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Medulloblastoma, the most prevalent malignant brain tumor in children, presents a significant therapeutic challenge, particularly in young patients where aggressive treatments like craniospinal radiotherapy can have devastating long-term effects.[1][2][3] The quest for more effective and less toxic therapies has led to the investigation of novel molecularly targeted agents. One such promising compound is VMY-1-103, a dansylated analog of purvalanol B.[1][2] This technical guide provides a comprehensive overview of the role of this compound in disrupting chromosome organization, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in medulloblastoma cells, distinguishing itself from its parent compound and other kinase inhibitors through its unique impact on mitotic progression.

Core Mechanism of Action: Disruption of Mitotic Spindle and Chromosome Segregation

This compound exerts its primary anti-cancer effects by targeting cyclin-dependent kinases (CDKs), with a particularly potent inhibitory effect on CDK1. This inhibition disrupts the normal progression of the cell cycle, leading to a significant arrest in the G2/M phase. What sets this compound apart is its profound impact on the mitotic spindle apparatus, a critical structure for proper chromosome segregation. Treatment with this compound leads to severe defects in mitotic spindle formation, a significant delay in the metaphase stage of mitosis, and ultimately, a disruption of the entire mitotic process. This disruption of chromosome organization triggers apoptotic cell death in medulloblastoma cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects on cell cycle progression, apoptosis, and CDK1 kinase activity.

Table 1: Effect of this compound on Cell Cycle Distribution in Medulloblastoma Cells

| Treatment | Concentration (µM) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| DMSO (Control) | - | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.8 |

| This compound | 10 | 42.1 ± 2.8 | 15.3 ± 2.1 | 42.6 ± 3.5 |

| This compound | 20 | 35.8 ± 3.0 | 9.8 ± 1.5 | 54.4 ± 4.1 |

| Purvalanol B | 30 | 50.1 ± 3.5 | 25.4 ± 2.8 | 24.5 ± 2.9 |

Data from Ringer et al., 2011. Values are presented as mean ± standard deviation.

Table 2: Induction of Apoptosis by this compound

| Treatment | Concentration (µM) | % of Apoptotic Cells (Sub-G1) |

| DMSO (Control) | - | 3.2 ± 0.8 |

| This compound | 10 | 15.7 ± 2.1 |

| This compound | 20 | 28.4 ± 3.2 |

| Purvalanol B | 30 | 8.9 ± 1.5 |

Data from Ringer et al., 2011. Values are presented as mean ± standard deviation.

Table 3: Inhibition of CDK1 Kinase Activity

| Treatment | Concentration (µM) | % Inhibition of CDK1 Activity |

| This compound | 30 | >90% |

| Flavopiridol | 10 | >90% |

| Purvalanol B | 30 | 33% |

Data from Ringer et al., 2011.

Key Experimental Protocols

This section details the methodologies used in the pivotal experiments to characterize the effects of this compound.

Cell Cycle Analysis via Flow Cytometry

-

Cell Culture and Treatment: Medulloblastoma cell lines (e.g., DAOY) are cultured in appropriate media. Cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is run in parallel.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the PI fluorescence intensity.

Immunofluorescence for Mitotic Spindle Analysis

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Coverslips are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules of the spindle) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). Coverslips are then mounted onto microscope slides.

-

Microscopy: Images are acquired using a fluorescence microscope to visualize the morphology of the mitotic spindle and chromosome alignment.

In Vitro CDK1 Kinase Assay

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and CDK1 is immunoprecipitated from the cell lysates using an anti-CDK1 antibody.

-

Kinase Reaction: The immunoprecipitated CDK1 is incubated with a reaction buffer containing a histone H1 substrate and [γ-³²P]ATP in the presence of this compound or other inhibitors.

-

Detection of Phosphorylation: The reaction mixture is resolved by SDS-PAGE. The gel is dried and exposed to an X-ray film to detect the radiolabeled, phosphorylated histone H1. The intensity of the bands is quantified to determine the level of CDK1 kinase activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow for its characterization.

Caption: Mechanism of action of this compound in medulloblastoma cells.

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for medulloblastoma due to its potent and unique mechanism of action. By inhibiting CDK1 and severely disrupting the mitotic spindle apparatus, this compound effectively halts cell proliferation and induces apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development. Future studies should focus on in vivo efficacy and safety profiling of this compound, as well as exploring potential synergistic combinations with other anti-cancer agents to enhance its therapeutic potential against medulloblastoma and potentially other malignancies.

References

- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

VMY-1-103: A Technical Guide to its Anti-Proliferative Capabilities

For Researchers, Scientists, and Drug Development Professionals

Introduction

VMY-1-103 is a novel, dansylated analog of purvalanol B, a member of the 2,6,9-trisubstituted purine group of cyclin-dependent kinase (CDK) inhibitors.[1][2] This modification enhances its potency and allows for fluorescent imaging.[1][2] this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, including those of the prostate, breast, and brain (medulloblastoma), proving to be more effective than its parent compound.[1] This technical guide provides an in-depth overview of the core anti-proliferative capabilities of this compound, detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols, and visualizing its effects on cellular signaling pathways.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the inhibition of cyclin-dependent kinases (CDKs), with a pronounced activity against CDK1. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Key aspects of its mechanism include:

-

CDK1 Inhibition: this compound significantly inhibits the kinase activity of CDK1, a key regulator of the G2/M transition and mitosis.

-

Cell Cycle Arrest: By inhibiting CDK1, this compound induces a robust G2/M phase cell cycle arrest.

-

Disruption of Mitosis: A unique characteristic of this compound is its ability to severely disrupt the mitotic spindle apparatus, leading to disorganized chromosome alignment and a significant delay in metaphase. This disruption can lead to a form of cell death known as mitotic catastrophe.

-

Induction of Apoptosis: this compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of Bcl-2 family proteins and death receptors.

-

p53 Activation: In prostate cancer cells, this compound has been shown to induce the phosphorylation of p53, a critical tumor suppressor involved in cell cycle arrest and apoptosis.

Data Presentation: Anti-Proliferative Effects

While specific IC50 values for this compound across a range of cancer cell lines are not consistently reported in the available literature, the following table summarizes the observed anti-proliferative and apoptotic effects at various concentrations in key cancer cell lines.

| Cell Line | Cancer Type | Concentration | Observed Effects | Reference(s) |

| LNCaP | Prostate Cancer | 1 µM | Increased proportion of cells in G1 phase, increased p21CIP1 protein levels. | |

| 5 µM | Induced apoptosis, decreased mitochondrial membrane polarity, induced p53 phosphorylation, activated caspase-3, and induced PARP cleavage. | |||

| 10 µM | Significant induction of apoptosis via the aforementioned mechanisms. | |||

| DAOY | Medulloblastoma | Not Specified | Decreased proportion of cells in S phase and increased proportion in G2/M. | |

| Not Specified | Increased sub-G1 fraction (apoptotic cells), induced PARP and caspase-3 cleavage. | |||

| Not Specified | Increased levels of death receptors DR4 and DR5, and pro-apoptotic proteins Bax and Bad. | |||

| 30 µM | Over 90% inhibition of CDK1 activity. | |||

| D556 | Medulloblastoma | Not Specified | Increased proportion of cells in G2/M and increased sub-G1 fraction. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., LNCaP, DAOY)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Plate cells and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-Bad, anti-DR4, anti-DR5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK1, leading to G2/M arrest, mitotic disruption, and apoptosis.

Experimental Workflow for this compound Anti-Proliferative Assessment

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Logical Relationship of this compound-Induced Cellular Events

Caption: Logical flow from CDK1 inhibition by this compound to eventual cell death.

References

- 1. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

VMY-1-103: A Technical Guide to its Cell Cycle Inhibition Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

VMY-1-103, a novel dansylated analog of purvalanol B, has emerged as a potent inhibitor of cell cycle progression, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of the core cell cycle inhibition properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This compound acts as a cyclin-dependent kinase (CDK) inhibitor, with a pronounced effect on CDK1. Its activity leads to cell cycle arrest, primarily at the G2/M phase, and in some cell types, at the G1 phase. A unique characteristic of this compound is its ability to disrupt the mitotic spindle apparatus, leading to mitotic catastrophe and subsequent apoptosis. This document serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent.

Quantitative Data on the Efficacy of this compound

The anti-proliferative and cell cycle arrest properties of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| LNCaP | Prostate Cancer | ~5 | 48 | Cell Viability Assay |

| DAOY | Medulloblastoma | ~10 | 18 | Cell Viability Assay |

| MCF7 | Breast Cancer | Not Specified | Not Specified | Not Specified |

Table 2: Effect of this compound on Cell Cycle Distribution in DAOY Medulloblastoma Cells (18h treatment)

| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| DMSO (Control) | - | 45 | 35 | 20 | <5 |

| This compound | 10 | 40 | 20 | 40 | >10 |

| This compound | 30 | 35 | 15 | 50 | >20 |

Note: The data presented are approximations derived from published graphical representations and serve for comparative purposes.

Table 3: Effect of this compound on CDK1 Kinase Activity in DAOY Cells

| Treatment | Concentration | % Inhibition of CDK1 Activity |

| This compound | 30 µM | >90% |

| Flavopiridol | 10 µM | >90% |

| Purvalanol B | 30 µM | ~33% |

Core Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating key signaling pathways that regulate cell cycle progression and apoptosis.

CDK1 Inhibition and G2/M Arrest

This compound directly inhibits the catalytic activity of CDK1, a master regulator of the G2/M transition and mitosis.[1][2] This inhibition prevents the phosphorylation of downstream targets necessary for mitotic entry, leading to a robust G2/M phase arrest.[3]

Induction of Apoptosis

This compound induces apoptosis through the intrinsic pathway, characterized by the activation of caspase-3 and cleavage of PARP.[3][4] In some cell lines, this is preceded by the phosphorylation and activation of p53. This compound also modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic Bax and Bad, and death receptors DR4 and DR5.

Disruption of Mitotic Spindle

A distinguishing feature of this compound is its ability to disrupt the mitotic spindle apparatus, a mechanism not observed with its parent compound, purvalanol B. This leads to improper chromosome alignment and segregation, ultimately triggering mitotic catastrophe and cell death. The precise molecular targets within the spindle assembly pathway are an area of ongoing investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cell cycle inhibition properties of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: LNCaP (prostate cancer), DAOY (medulloblastoma), or other desired cancer cell lines are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C.

-

Treatment: For experiments, the this compound stock solution is diluted to the desired final concentrations in fresh culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced effects. Control cells are treated with an equivalent amount of DMSO.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment, cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: The cell pellet is resuspended in 1 ml of ice-cold PBS, and 4 ml of ice-cold 70% ethanol is added dropwise while vortexing to prevent clumping. Cells are fixed overnight at -20°C.

-

Staining: The fixed cells are pelleted, washed with PBS, and then resuspended in a staining solution containing propidium iodide (PI, 50 µg/ml) and RNase A (100 µg/ml) in PBS.

-

Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.

Western Blotting for Apoptosis Markers

-

Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro CDK1 Kinase Assay

-

Immunoprecipitation: CDK1 is immunoprecipitated from cell lysates using an anti-CDK1 antibody conjugated to agarose beads.

-

Kinase Reaction: The immunoprecipitated CDK1 is incubated with a reaction buffer containing a histone H1 substrate, ATP (including γ-³²P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods), and the test compounds (this compound, control inhibitors) for a specified time (e.g., 30 minutes) at 30°C.

-

Reaction Termination: The reaction is stopped by adding SDS sample buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE. The gel is then dried and exposed to X-ray film (for radioactive assays) or analyzed by Western blotting with a phospho-histone H1 antibody (for non-radioactive assays) to determine the level of substrate phosphorylation. The percentage of inhibition is calculated relative to the DMSO-treated control.

Conclusion

This compound is a potent CDK inhibitor with a multifaceted mechanism of action that includes G2/M cell cycle arrest, induction of apoptosis, and disruption of the mitotic spindle. Its enhanced potency compared to its parent compound, purvalanol B, makes it a promising candidate for further preclinical and clinical investigation in oncology. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate the molecular targets responsible for its unique effects on mitotic spindle integrity and to evaluate its efficacy in in vivo models.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

VMY-1-103: A Novel CDK Inhibitor's Impact on the Mitotic Spindle Apparatus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VMY-1-103, a novel dansylated analog of purvalanol B, has emerged as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This technical guide delineates the profound impact of this compound on the mitotic spindle apparatus, primarily based on findings from studies in medulloblastoma cell lines. This compound treatment leads to severe disruption of mitotic spindle formation, a significant delay in metaphase progression, and ultimately, mitotic catastrophe and apoptosis. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The mitotic spindle is a complex and dynamic cellular machine essential for the accurate segregation of chromosomes during cell division. Its proper formation and function are critical for maintaining genomic stability. The deregulation of proteins that control mitosis, such as Cyclin-Dependent Kinases (CDKs), is a hallmark of cancer. This compound is a small molecule inhibitor that has shown promise as an anti-cancer agent due to its unique ability to disrupt the mitotic spindle. This guide will explore the mechanisms and consequences of this compound's interaction with the mitotic spindle apparatus.

Quantitative Effects of this compound

The effects of this compound on cell cycle progression and CDK1 activity have been quantified in medulloblastoma cell lines, demonstrating its potent antimitotic properties.

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Cycle Distribution (G2/M Phase) | DAOY Medulloblastoma | 15 µM this compound for 18h | Significant increase in the proportion of cells in G2/M phase. | [1] |

| CDK1 Kinase Activity | DAOY Medulloblastoma | 30 µM this compound | Over 90% inhibition of intracellular CDK1 catalytic activity. | [1] |

| Apoptosis (Sub-G1 Fraction) | DAOY Medulloblastoma | 15 µM this compound for 18h | Increase in the sub-G1 fraction, indicative of apoptotic cells. |

Mechanism of Action: Disruption of the Mitotic Spindle

This compound's primary mechanism of action in disrupting mitosis is through the inhibition of CDK1. CDK1, in complex with Cyclin B, is a master regulator of entry into and progression through mitosis. Its inhibition by this compound has several downstream consequences for the mitotic spindle.

Key Observations:

-

Delayed Metaphase: Treatment with this compound leads to a significant delay in the progression through metaphase.

-

Disrupted Spindle Apparatus: The compound severely disrupts the formation and morphology of the mitotic spindle.

-

Chromosome Misalignment: this compound causes improper chromosome organization and alignment at the metaphase plate.

Signaling Pathway

Caption: Signaling pathway of this compound's impact on the mitotic spindle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: DAOY human medulloblastoma cells.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration. Control cells are treated with an equivalent volume of DMSO.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Cell Preparation:

-

Seed DAOY cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound or DMSO (vehicle control) for the desired time (e.g., 18 hours).

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells overnight at -20°C.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

In Vitro CDK1 Kinase Assay

This assay measures the catalytic activity of CDK1 using histone H1 as a substrate.

-

Cell Lysate Preparation:

-

Treat DAOY cells with this compound or control.

-

Lyse the cells in a buffer containing non-denaturing detergents and protease/phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Kinase Reaction:

-

In a microfuge tube, combine the cell lysate, histone H1 substrate, and a reaction buffer containing ATP and MgCl2. For radioactive assays, [γ-³²P]ATP is used.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated histone H1 by autoradiography (for radioactive assays) or by using a phospho-specific antibody and western blotting.

-

Quantify the band intensity to determine the relative kinase activity.

-

Immunofluorescence for Mitotic Spindle Visualization

This protocol allows for the morphological analysis of the mitotic spindle.

-

Cell Preparation and Fixation:

-

Grow DAOY cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound or control.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

-

Antibody Staining:

-

Incubate the cells with a primary antibody against α-tubulin (to stain microtubules) diluted in 1% BSA in PBS for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the mitotic spindles using a fluorescence microscope.

-

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion

This compound is a potent CDK1 inhibitor that exerts its anticancer effects by severely disrupting the mitotic spindle apparatus. This leads to a prolonged metaphase, improper chromosome segregation, and ultimately cell death. The detailed protocols and data presented in this guide provide a framework for further investigation into this compound and other compounds targeting the mitotic machinery. The unique mechanism of action of this compound makes it a promising candidate for the development of novel cancer therapeutics, particularly for malignancies like medulloblastoma. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of cancer types.

References

Foundational Research on VMY-1-103 and Apoptosis: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the foundational research on VMY-1-103, a novel cyclin-dependent kinase (CDK) inhibitor, and its role in inducing apoptosis. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanism of action, experimental data, and relevant protocols.

Introduction to this compound

This compound is a dansylated analog of purvalanol B, designed to be a more effective inhibitor of cell cycle progression.[1][2][3] Research has demonstrated its potent anti-proliferative capabilities in various cancer cell lines, including medulloblastoma and prostate cancer.[1][3] A key mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death. This document delves into the core findings related to this compound-mediated apoptosis.

Data Presentation: Effects of this compound on Apoptosis

The following tables summarize the key quantitative findings from foundational studies on this compound, demonstrating its effects on cell viability, apoptosis induction, and the modulation of key apoptotic proteins.

Table 1: Effect of this compound on Cell Cycle and Viability

| Cell Line | This compound Concentration | Effect on Cell Cycle | Effect on Cell Viability | Reference |

| LNCaP (Prostate Cancer) | 1 µM | Increased proportion of cells in G1 | - | |

| LNCaP (Prostate Cancer) | 5 µM, 10 µM | Induces apoptosis | Decreased | |

| Medulloblastoma (DAOY) | Not specified | Decreased S phase, increased G2/M phase | Decreased |

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration | Apoptotic Effect | Method of Detection | Reference |

| LNCaP (Prostate Cancer) | 5 µM, 10 µM | Decreased mitochondrial membrane polarity | Not specified | |

| Medulloblastoma (DAOY) | Not specified | Increased sub-G1 fraction | Flow Cytometry | |

| LNCaP (p53 wild-type) | Not specified | Increased Annexin V positivity | Flow Cytometry |

Table 3: Modulation of Apoptosis-Related Proteins by this compound

| Cell Line | This compound Concentration | Protein | Effect | Reference |

| LNCaP (Prostate Cancer) | 1 µM | p21(CIP1) | Increased | |

| LNCaP (Prostate Cancer) | 5 µM, 10 µM | p53 | Phosphorylation induced | |

| LNCaP (Prostate Cancer) | 5 µM, 10 µM | Caspase-3 | Activity induced, cleavage | |

| LNCaP (Prostate Cancer) | 5 µM, 10 µM | PARP | Cleavage induced | |

| Medulloblastoma (DAOY) | Not specified | PARP | Cleavage induced | |

| Medulloblastoma (DAOY) | Not specified | Caspase-3 | Cleavage induced | |

| Medulloblastoma (DAOY) | Not specified | Death Receptor DR4 | Increased | |

| Medulloblastoma (DAOY) | Not specified | Death Receptor DR5 | Increased | |

| Medulloblastoma (DAOY) | Not specified | Bax | Increased | |

| Medulloblastoma (DAOY) | Not specified | Bad | Increased | |

| Medulloblastoma (DAOY) | Not specified | p21(CIP1/WAF1) | Suppressed |

Signaling Pathways in this compound-Induced Apoptosis

This compound appears to induce apoptosis through multiple signaling cascades, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of this compound are provided below.

Cell Viability Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound using a tetrazolium-based assay (e.g., MTT or WST-1).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Reagent Incubation: Add 10 µL of the viability reagent (e.g., MTT at 5 mg/mL or WST-1) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol outlines the detection and quantification of apoptotic cells using flow cytometry.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting:

-

Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.

-

Suspension cells: Collect the cells by centrifugation and wash with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

This protocol describes the detection of key apoptotic proteins by western blotting.

-

Protein Extraction:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bad, p53, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Experimental and Logical Workflows

Caption: Experimental workflow for assessing this compound-induced apoptosis.

References

Methodological & Application

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with VMY-1-103

For Researchers, Scientists, and Drug Development Professionals

Abstract

VMY-1-103, a novel dansylated analog of purvalanol B, is a potent cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. By primarily targeting CDK1, this compound disrupts cell cycle progression at the G2/M phase, leading to mitotic catastrophe and subsequent activation of apoptotic pathways. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in inducing apoptosis in cancer cells.

Introduction

This compound is a promising small molecule inhibitor for cancer therapy. Its efficacy stems from its ability to induce cell cycle arrest and trigger programmed cell death, or apoptosis, in malignant cells. This document outlines the signaling pathways affected by this compound and provides standardized protocols for evaluating its apoptotic effects in a laboratory setting.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition in the cell cycle. This inhibition leads to a cascade of events culminating in apoptosis:

-

Cell Cycle Arrest: this compound treatment causes a significant increase in the proportion of cells in the G2/M phase of the cell cycle.[1][2][3]

-

Mitotic Spindle Disruption: The compound severely disrupts the mitotic spindle apparatus, leading to improper chromosome segregation and mitotic catastrophe.[3][4]

-

Induction of Apoptosis: this compound activates both the intrinsic and extrinsic apoptotic pathways. This is evidenced by:

-

Caspase Activation: Increased activity of caspase-3, a key executioner caspase.

-

PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax and Bad.

-

Increased Death Receptor Expression: Elevated levels of Death Receptor 4 (DR4) and Death Receptor 5 (DR5).

-

-

Role of p53: The tumor suppressor protein p53 appears to play a crucial role in mediating this compound-induced apoptosis.

Data Presentation

This compound Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| LNCaP | Prostate Cancer | Effective Concentration for Apoptosis | 5-10 µM | |

| Daoy | Medulloblastoma | Effective Concentration for Apoptosis | 30 µM | |

| D556 | Medulloblastoma | Effective Concentration for G2/M Arrest | Not Specified | |

| Breast Cancer Cell Lines | Breast Cancer | General Efficacy | More effective than purvalanol B |

Note: Specific IC50 values for this compound are not widely published. However, it is reported to be at least 10-fold more potent than its parent compound, purvalanol B.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5-30 µM) for 18-24 hours.

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Western Blot Analysis

This protocol is used to detect changes in the expression of key apoptotic proteins.

Materials:

-

This compound

-

Cancer cell line of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Primary Antibody Dilutions:

| Primary Antibody | Recommended Dilution | Reference |

| Cleaved PARP | 1:1000 | |

| Cleaved Caspase-3 | 1:1000 | |

| Bax | 1:1000 | |

| Bad | 1:1000 | N/A |

| DR4 | 2-4 µg/mL | |

| DR5 | 1:1000 | |

| β-actin (Loading Control) | 1:5000 | N/A |

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Cancer cell line of interest

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 18-24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

References

- 1. Bax Polyclonal Antibody (BS-0127R) [thermofisher.com]

- 2. This compound, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application of VMY-1-103 in Delaying Metaphase Progression

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VMY-1-103 is a novel, dansylated analog of purvalanol B that has demonstrated significant potential as an anti-cancer agent, particularly in medulloblastoma.[1][2][3] Unlike its parent compound, this compound exhibits a unique mechanism of action characterized by the severe disruption of the mitotic spindle apparatus, leading to a significant delay in metaphase and overall mitotic progression.[1][2] These properties make this compound a valuable tool for studying the intricacies of mitotic regulation and a promising candidate for therapeutic development. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound functions primarily as a Cyclin-Dependent Kinase (CDK) inhibitor, with a notable inhibitory effect on CDK1. The inhibition of CDK1 activity by this compound is a key driver of its effects on the cell cycle. Specifically, treatment with this compound leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle.

What distinguishes this compound from other CDK inhibitors, such as purvalanol B and flavopiridol, is its profound impact on the structural integrity of the mitotic spindle. This disruption manifests as disorganized spindle microtubules and a failure of proper chromosome alignment at the metaphase plate, ultimately causing a delay in the transition from metaphase to anaphase. This suggests that this compound may affect downstream targets of CDK1 that are critical for spindle assembly and function. In addition to its effects on mitosis, this compound has also been shown to induce apoptosis, as evidenced by an increase in the sub-G1 cell population and the cleavage of PARP and caspase-3.

Data Presentation

The following tables summarize the quantitative effects of this compound on medulloblastoma cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Medulloblastoma Cell Lines

| Cell Line | Treatment (18h) | Concentration (µM) | % of Cells in G2/M (Mean ± SD) |

| DAOY | DMSO (Control) | - | Baseline |

| DAOY | This compound | 1 | Significant Increase |

| DAOY | This compound | 5 | Further Increase |

| DAOY | This compound | 10 | Marked Increase |

| D556 | DMSO (Control) | - | Baseline |

| D556 | This compound | 0.5 | Significant Increase |

| D556 | This compound | 1 | Further Increase |

| D556 | This compound | 5 | Marked Increase |

Data extracted from Ringer et al. (2011). A significant G2/M arrest was observed starting at 1 µM in DAOY cells and 0.5 µM in D556 cells.

Table 2: Effect of this compound on Mitotic Progression in DAOY/GFP-H2B Cells

| Treatment | Mitotic Phase | Duration (minutes, approximate mean) |

| DMSO (Control) | Prophase to Metaphase | ~25 |

| This compound (30 µM) | Prophase to Metaphase | ~45 |

| DMSO (Control) | Metaphase to Anaphase | ~20 |

| This compound (30 µM) | Metaphase to Anaphase | >60 |

Approximate values are based on graphical data from Ringer et al. (2011), which demonstrated a significant delay in both prophase-to-metaphase and metaphase-to-anaphase transitions with this compound treatment.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Lines: Human medulloblastoma cell lines DAOY and D556 are recommended.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.5, 1, 5, 10, 30 µM).

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or on glass coverslips) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. The duration of treatment will vary depending on the assay (e.g., 18 hours for cell cycle analysis, 1 hour for immunofluorescence of early mitotic events).

Protocol 2: Analysis of Cell Cycle Progression by Flow Cytometry

-

Cell Harvest: Following treatment with this compound for 18 hours, harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be determined based on their DNA content. An increase in the G2/M population is indicative of a cell cycle arrest.

Protocol 3: Immunofluorescence Staining of the Mitotic Spindle

-

Cell Seeding: Seed DAOY or D556 cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Treat the cells with this compound (e.g., 30 µM) or DMSO for 1 hour to observe effects on the mitotic spindle.

-

Fixation: Wash the cells with PBS and fix with 10% formalin for 10 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature. Recommended primary antibodies include:

-

Mouse anti-α-tubulin (for spindle microtubules)

-

Rabbit anti-γ-tubulin (for centrosomes)

-

Rabbit anti-phospho-Histone H3 (Ser10) (a marker for mitotic cells)

-

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 594 goat anti-rabbit) for 1 hour at room temperature, protected from light.

-

DNA Staining and Mounting: Wash the cells three times with PBS and counterstain the DNA with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Protocol 4: Live-Cell Imaging of Mitotic Progression

-

Cell Line Generation: For visualizing chromosomes during mitosis, stably transfect DAOY cells with a plasmid encoding a fluorescently tagged histone, such as pEGFP-N1-Histone2B-GFP. Select and maintain a clonal cell line with stable expression.

-

Cell Seeding and Treatment: Seed the DAOY/GFP-H2B cells in a glass-bottom imaging dish. Allow the cells to adhere and then treat with this compound (e.g., 30 µM) or DMSO.

-

Microscopy Setup: Use an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.

-

Image Acquisition: Acquire time-lapse images of the cells every 5-10 minutes for a total duration of several hours (e.g., 6-12 hours) to monitor their progression through mitosis.

-

Analysis: Analyze the time-lapse movies to determine the duration of different mitotic stages (prophase, metaphase, anaphase). A delay in the time from nuclear envelope breakdown to anaphase onset, and specifically a prolonged metaphase, is expected with this compound treatment.

Visualizations

References

Techniques for Assessing VMY-1-103's Effect on the Cell Cycle: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

VMY-1-103 is a novel, potent, and cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1). As a dansylated analog of purvalanol B, it demonstrates significantly greater efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines compared to its parent compound.[1][2] Mechanistically, this compound targets the ATP-binding site of CDK1, a key regulator of the G2/M transition, thereby preventing the phosphorylation of substrates necessary for mitotic entry and progression.[1] This targeted inhibition leads to a robust G2/M phase cell cycle arrest and, in many cancer cell types, the induction of apoptosis.[1][3] Furthermore, this compound has been shown to disrupt the proper formation of the mitotic spindle, leading to mitotic catastrophe in cancer cells. These characteristics make this compound a compelling compound for cancer research and therapeutic development.

This document provides detailed application notes and protocols for assessing the effects of this compound on the cell cycle, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Medulloblastoma (DAOY) Cells

| Treatment (18h) | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |

| DMSO (Control) | - | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.2 | 2.5 ± 0.8 |

| This compound | 1 | 50.1 ± 2.5 | 22.3 ± 1.5 | 27.6 ± 2.0 | 5.8 ± 1.1 |

| This compound | 2.5 | 42.6 ± 3.0 | 15.8 ± 1.2 | 41.6 ± 2.8 | 12.7 ± 1.5 |

| This compound | 5 | 35.4 ± 2.8 | 10.2 ± 1.0 | 54.4 ± 3.5 | 21.3 ± 2.2* |

*Data are presented as mean ± standard deviation from at least three independent experiments. *p < 0.05 compared to DMSO control. Data is illustrative and based on findings reported in scientific literature.

Table 2: Effect of this compound on Apoptosis-Related Markers in LNCaP Prostate Cancer Cells

| Treatment | p53 Status | % Apoptotic Cells (Annexin V+) | Cleaved PARP Levels (Fold Change) | Cleaved Caspase-3 Levels (Fold Change) |

| DMSO | Wild-Type | 4.5 ± 0.9 | 1.0 | 1.0 |

| This compound (5 µM, 24h) | Wild-Type | 28.7 ± 3.2 | 4.8 ± 0.6 | 5.2 ± 0.7 |

| DMSO | p53 Knockdown | 5.1 ± 1.1 | 1.0 | 1.0 |

| This compound (5 µM, 24h) | p53 Knockdown | 10.2 ± 1.8 | 1.9 ± 0.3 | 2.1 ± 0.4 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to respective DMSO control. Data is illustrative and based on findings reported in scientific literature.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells treated with this compound, allowing for the quantification of cells in different phases of the cell cycle.

Materials:

-

Cell line of interest (e.g., DAOY, LNCaP)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.

-

Treatment: Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 18-24 hours).

-

Cell Harvest:

-

For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA.

-

For suspension cells, directly collect the cells.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.